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Compound Name:
3-Amino-1,6-dihydropyrazolo[3,4-

c]pyrazole

Cat. No.: B154123 Get Quote

An In-Depth Technical Guide to 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole

Abstract
The pyrazolo[3,4-c]pyrazole scaffold is a privileged heterocyclic motif that has garnered

significant attention in medicinal chemistry due to its diverse pharmacological potential. This

guide focuses on a key derivative, 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS

128854-05-7), providing an in-depth analysis of its chemical properties, synthesis, and potential

applications in drug discovery. We will explore the synthetic rationale for accessing this and

related structures, delve into the mechanistic underpinnings of the broader aminopyrazole

class as therapeutic agents, and provide validated experimental protocols for its synthesis and

biological evaluation. This document serves as a comprehensive resource for researchers

aiming to leverage the unique chemical space offered by this compound.

Core Compound Analysis: Physicochemical
Properties
3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole is a fused bicyclic heterocyclic compound. The

presence of multiple nitrogen atoms and an amino substituent makes it a versatile building

block for creating libraries of compounds with diverse biological activities.[1][2] The

fundamental properties of this molecule are crucial for its handling, reaction setup, and role as

a pharmacophore.
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Property Value Source

CAS Number 128854-05-7 [3][4]

Molecular Formula C₄H₅N₅ [5]

Molecular Weight 123.12 g/mol [5]

InChI Key
ULMQVSLWMOJHHU-

UHFFFAOYSA-N
[5]

Structure

A fused pyrazole-pyrazole ring

system with an amino group at

the 3-position.

[6]

Synthesis Strategies and Methodologies
The synthesis of the pyrazolo[3,4-c]pyrazole core is not extensively documented for this

specific compound, but the literature provides robust strategies for analogous structures.[7][8]

These methods often rely on the construction of a primary pyrazole ring followed by a

cyclization reaction to form the fused bicyclic system.

A prevalent and effective strategy involves the condensation of hydrazines with appropriately

functionalized pyrazole precursors.[8] For instance, a substituted pyrazole carbaldehyde can

react with a hydrazine to form the second pyrazole ring in a one-pot sequence.[8] Subsequent

functionalization, such as amination or cross-coupling reactions, can then be employed to

install the desired amino group and other substituents.

Generalized Synthetic Workflow
The synthesis can be logically broken down into key stages: precursor synthesis, core

formation, and subsequent derivatization. Microwave-assisted synthesis has been shown to be

effective for steps like C-N Ullmann-type cross-coupling reactions, significantly accelerating the

process.[7][9]
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Stage 1: Precursor Synthesis

Stage 2: Core Formation

Stage 3: Functionalization

Functionalized Pyrazole
(e.g., 5-bromo-1H-pyrazole-4-carbaldehyde)
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Figure 1: Generalized workflow for the synthesis of functionalized pyrazolo[3,4-c]pyrazoles.
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Protocol: Suzuki-Miyaura Cross-Coupling for
Derivatization
This protocol describes a representative method for introducing aryl substituents onto a

brominated pyrazolo[3,4-c]pyrazole core, a key step in creating chemical diversity.[8]

Materials:

3-Bromo-pyrazolo[3,4-c]pyrazole intermediate (1.0 eq.)

Aryl boronic acid (1.5 eq.)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., Cesium Carbonate, 2.0 eq.)

Solvent mixture: Dioxane, Ethanol, Water (e.g., 3:1:0.5 ratio)

Anhydrous Magnesium Sulfate (MgSO₄)

Dichloromethane (DCM)

Saturated Sodium Bicarbonate solution

Procedure:

To a stirred solution of the 3-bromo-pyrazolo[3,4-c]pyrazole intermediate in the

dioxane/ethanol/water mixture, add the aryl boronic acid and cesium carbonate.

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

Add the palladium catalyst to the reaction vessel under an inert atmosphere.

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and concentrate under reduced

pressure to remove the organic solvents.
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Partition the residue between water and dichloromethane.

Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-

pyrazolo[3,4-c]pyrazole.

Applications in Drug Discovery and Medicinal
Chemistry
The pyrazole nucleus is a cornerstone of many FDA-approved drugs, and fused pyrazole

systems like pyrazolo[3,4-c]pyrazoles are of high interest.[1] The 3-aminopyrazole moiety, in

particular, is a key pharmacophore that imparts a broad range of biological activities.[2]

Key Therapeutic Areas:

Oncology: Many aminopyrazole derivatives function as potent kinase inhibitors, targeting

enzymes like CDK16, Aurora kinases, and others involved in cell cycle progression and

proliferation.[10][11] They can also act as tubulin polymerization inhibitors, disrupting

microtubule dynamics essential for cell division.[12]

Inflammation: Pyrazole-containing compounds are well-known for their anti-inflammatory

properties, with some acting as selective COX-2 inhibitors.[1]

Infectious Diseases: The scaffold has been investigated for antibacterial and antiviral

applications.[2]

Oxidative Stress: Certain aminopyrazoles exhibit significant antioxidant activity, suggesting

potential applications in diseases related to oxidative damage.[2][13]

Illustrative Biological Activity
To demonstrate the potential of this scaffold, the following table presents hypothetical IC₅₀

values against a panel of cancer-related kinases, which is a common screening approach for
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this class of compounds.

Kinase Target Hypothetical IC₅₀ (nM) Rationale for Inclusion

CDK16 33

PCTAIRE family kinase

involved in cell cycle

dysregulation.[10]

IKKβ 150

Kinase in the NF-κB pathway,

a key target in inflammation

and cancer.[11]

Aurora A 85
Serine/threonine kinase crucial

for mitotic progression.

VEGFR2 210
Key mediator of angiogenesis,

a hallmark of cancer.

Postulated Mechanism of Action: Kinase Inhibition
A primary mechanism through which 3-aminopyrazole derivatives exert their anti-cancer effects

is through the inhibition of protein kinases.[10] These molecules often act as ATP-competitive

inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of

downstream substrates.

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a common pharmacophore for achieving this

inhibition.[10] The amino group at the 3-position of the pyrazole ring typically forms critical

hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site.

Different substituents on the pyrazole and fused ring system can then be modified to achieve

selectivity and potency against specific kinases.
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Figure 2: Postulated mechanism of action via ATP-competitive kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay (DSF)
Differential Scanning Fluorimetry (DSF) is a rapid and sensitive method to screen for

compound binding to a protein target by measuring changes in the protein's thermal

denaturation temperature (Tₘ).[10]

Materials:

Purified target kinase (e.g., CDK16)

SYPRO Orange dye (5000x stock in DMSO)

Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole (test compound) dissolved in DMSO

Real-Time PCR instrument capable of fluorescence detection
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Procedure:

Prepare a master mix containing the assay buffer and the target kinase at a final

concentration of 2 µM.

Prepare a dye master mix by diluting SYPRO Orange dye to 5x final concentration in the

assay buffer.

In a 96-well PCR plate, add 20 µL of the kinase master mix to each well.

Add 1 µL of the test compound at various concentrations (e.g., from a 25x stock) to the

sample wells. Add 1 µL of DMSO to the control wells.

Add 4 µL of the 5x dye master mix to all wells.

Seal the plate, centrifuge briefly, and incubate at room temperature for 10 minutes.

Place the plate in the Real-Time PCR instrument.

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute,

acquiring fluorescence data at each interval.

Analyze the resulting melt curve data. The midpoint of the unfolding transition is the Tₘ. A

significant positive shift in Tₘ (ΔTₘ) in the presence of the compound indicates binding.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.[14] A

comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling.

General Measures: Use in a well-ventilated area. Avoid inhalation of dust or vapors.[14]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab

coat.

Toxicology: Acute toxicity data for this specific compound is not readily available. It should be

handled as a potentially hazardous substance.[14]
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Environmental Precautions: Avoid release into the environment as it may be toxic to aquatic

organisms.[14]

Conclusion
3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole represents a valuable starting point for

medicinal chemistry campaigns. Its fused heterocyclic core and reactive amino handle provide

a platform for developing potent and selective modulators of various biological targets,

particularly protein kinases. The synthetic routes are accessible, and the established biological

importance of the aminopyrazole scaffold makes it a compound of high interest for drug

discovery. This guide provides the foundational knowledge and practical methodologies

required for researchers to effectively utilize this promising chemical entity in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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